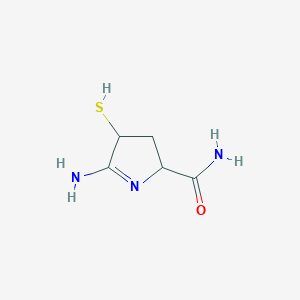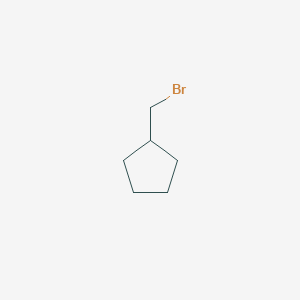
(Bromomethyl)cyclopentane
Descripción general
Descripción
(Bromomethyl)cyclopentane is an organic compound with the molecular formula C6H11Br. It is a derivative of cyclopentane, where a bromomethyl group is attached to the cyclopentane ring. This compound is a colorless to light yellow liquid at room temperature and is primarily used in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclopentane can be synthesized through several methods. One common method involves the bromination of cyclopentylmethanol using hydrobromic acid (HBr) and a suitable oxidizing agent like sulfuric acid (H2SO4). The reaction proceeds as follows: [ \text{C5H9CH2OH} + \text{HBr} \rightarrow \text{C5H9CH2Br} + \text{H2O} ]
Another method involves the reaction of cyclopentane with bromine in the presence of light or a radical initiator to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of cyclopentane using bromine or hydrogen bromide in the presence of a catalyst. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (Bromomethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can undergo elimination reactions to form cyclopentene when treated with a strong base like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under heated conditions.
Major Products:
Substitution: Depending on the nucleophile, products like cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentylamine are formed.
Elimination: Cyclopentene is the major product formed from elimination reactions.
Aplicaciones Científicas De Investigación
(Bromomethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Bromomethyl)cyclopentane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations and synthesis processes .
Comparación Con Compuestos Similares
(Bromomethyl)cyclopentane can be compared with other similar compounds such as:
(Bromomethyl)cyclohexane: Similar in structure but with a six-membered ring.
(Bromomethyl)cyclobutane: Contains a four-membered ring, making it more strained and reactive.
(Bromomethyl)cyclopropane: Contains a three-membered ring, which is highly strained and reactive.
Uniqueness: this compound is unique due to its five-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
bromomethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUWOHEILWUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508114 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-30-0 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (bromomethyl)cyclopentane utilized in the synthesis of organogermanium compounds?
A1: The research paper [] describes the use of cis-1,3-bisthis compound as a starting material for synthesizing 3-germabicyclo[3.2.1]octane derivatives. The process involves reacting cis-1,3-bisthis compound with magnesium to form a bis-Grignard reagent. This reagent then reacts with diorganogermanium dichlorides (R2GeCl2, where R is phenyl or methyl) to form the desired 3-germabicyclo[3.2.1]octane ring system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
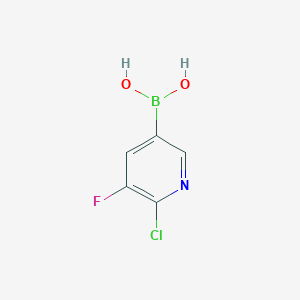

![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)

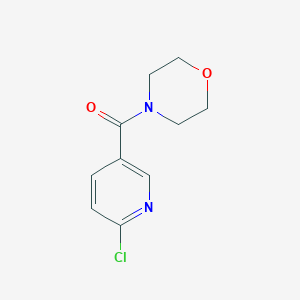
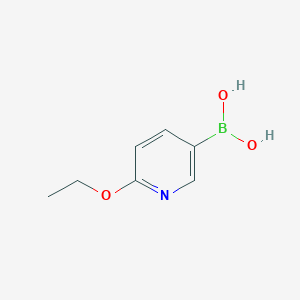
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
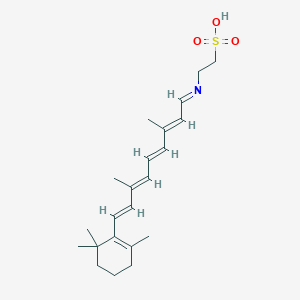
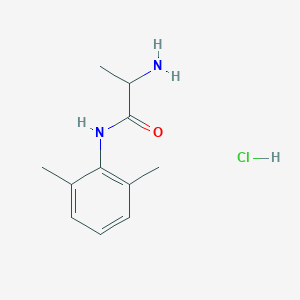
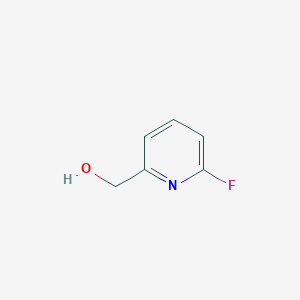
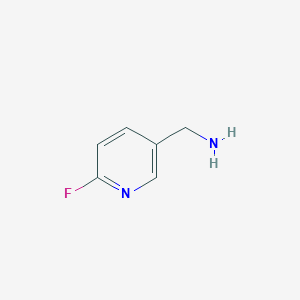
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
